Imidazo[2,1-B]thiazole-2-carboxylic acid
Overview
Description
Imidazo[2,1-B]thiazole-2-carboxylic acid is a heterocyclic compound characterized by the fusion of an imidazole ring and a thiazole ring
Synthetic Routes and Reaction Conditions:
Conventional Synthesis: The compound can be synthesized through the cyclization of thiazole derivatives with appropriate imidazole precursors under acidic or basic conditions.
Transition Metal-Catalyzed Methods: Transition metals such as palladium and copper can be used as catalysts to facilitate the formation of the imidazo[2,1-B]thiazole core.
Microwave-Assisted Synthesis: This method offers a rapid and efficient route to synthesize the compound by applying microwave irradiation, which accelerates the reaction kinetics.
Industrial Production Methods:
Batch Production: Large-scale synthesis is often carried out in batch reactors, where the reaction mixture is processed in discrete batches to ensure quality control.
Continuous Flow Synthesis: This method involves the continuous processing of reactants through a reactor system, which can enhance production efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or thiazole rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidized Derivatives: These include carboxylic acids, amides, and esters.
Reduced Derivatives: Reduced forms of the compound can include amines and alcohols.
Substituted Derivatives: Substitution reactions can yield a variety of functionalized derivatives, depending on the nucleophile used.
Mechanism of Action
Target of Action
Imidazo[2,1-B]thiazole-2-carboxylic acid is a promising class of anti-tuberculosis agents shown to have potent activity in vitro and targets QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .
Mode of Action
The compound interacts with its target, QcrB, leading to disruption of the electron transport chain. This interaction results in the inhibition of the mycobacterial cytochrome bcc-aa3 super complex .
Biochemical Pathways
The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Pharmacokinetics
The in vitro ADME properties (protein binding, CaCo-2, human microsomal stability and CYP450 inhibition) were determined for an outstanding compound of the series, ND-11543. ND-11543 was tolerable at >500 mg/kg in mice and at a dose of 200 mg/kg displayed good drug exposure in mice with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the oxidative environment can play a role in the oxidative aminocarbonylation step of the biochemical pathway . .
Biochemical Analysis
Biochemical Properties
Imidazo[2,1-B]thiazole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the electron transport chain, such as QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex . This interaction inhibits the enzyme’s activity, thereby disrupting the electron transport chain and leading to the death of the mycobacteria. Additionally, this compound has been found to interact with various proteins involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential . This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and modulating gene expression. For instance, this compound binds to the QcrB enzyme, inhibiting its activity and disrupting the electron transport chain in mycobacteria . Additionally, this compound has been shown to inhibit the activity of various kinases involved in cell signaling pathways, leading to altered cellular responses . At the gene expression level, this compound modulates the activity of transcription factors, resulting in changes in the expression of genes involved in cell proliferation, survival, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis . In vivo studies have demonstrated that this compound can maintain its therapeutic effects over extended treatment periods, with minimal signs of toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit the growth of mycobacteria and cancer cells without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, with certain dosages required to achieve therapeutic efficacy . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular macromolecules, potentially contributing to the compound’s therapeutic and toxic effects . Additionally, this compound has been shown to affect metabolic flux by inhibiting key metabolic enzymes, thereby altering the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cells, this compound can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound has been shown to localize to the mitochondria, where it exerts its effects on mitochondrial membrane potential and induces apoptosis . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These modifications can direct the compound to specific organelles, such as the nucleus or endoplasmic reticulum, where it can modulate the activity of various biomolecules .
Scientific Research Applications
Imidazo[2,1-B]thiazole-2-carboxylic acid has found applications in several scientific research areas:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials and catalysts due to its unique chemical properties.
Comparison with Similar Compounds
Imidazo[2,1-B]thiazole-2-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Similar compounds include:
Benzothiazole: A compound with a benzene ring fused to a thiazole ring.
Imidazole: A five-membered ring containing two nitrogen atoms.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
These compounds share structural similarities but differ in their chemical behavior and applications.
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5(10)4-3-8-2-1-7-6(8)11-4/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTIEWRLYHVVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(SC2=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666368 | |
Record name | Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773841-78-4 | |
Record name | Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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